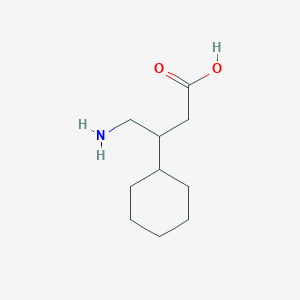

4-Amino-3-cyclohexylbutanoic acid

Description

4-Amino-3-cyclohexylbutanoic acid (CAS: 78269-74-6) is a bicyclic β-amino acid derivative with the molecular formula C₁₀H₂₀ClNO₂ (as the hydrochloride salt) and a molecular weight of 221.72 g/mol . The cyclohexyl group confers steric bulk and hydrophobicity, distinguishing it from simpler aliphatic or aromatic analogs.

Properties

IUPAC Name |

4-amino-3-cyclohexylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWRXQGSKBKNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Amino-3-cyclohexylbutanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale amidomalonate synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclohexylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products

The major products formed from these reactions include various substituted amino acids, amides, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

4-Amino-3-cyclohexylbutanoic acid has the molecular formula . Its structure features a cyclohexyl group attached to the beta carbon of a butanoic acid chain, with an amino group at the alpha position. This unique configuration allows for diverse interactions with biological molecules, influencing its applications in research and industry.

Scientific Research Applications

The compound exhibits a wide range of applications across several scientific domains:

1. Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with specific functionalities.

- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution. These reactions lead to the formation of derivatives that can be utilized in different chemical contexts.

2. Biology

- Precursor for Bioactive Compounds : It is used in synthesizing biologically active compounds that may have therapeutic effects.

- Enzyme Interaction : Preliminary studies indicate that it can interact with enzymes, potentially acting as an inhibitor or modulator.

3. Medicine

- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent, particularly in neuroprotection and as an antimicrobial agent.

- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Case Study 1: Enzyme Interaction

A study investigated the interaction of cyclohexyl derivatives with α-glucosidase enzymes. The results indicated that these compounds could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in managing carbohydrate metabolism disorders.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Facilitates new compound development |

| Biology | Precursor for bioactive compounds | Interacts with enzymes; potential enzyme inhibitor |

| Medicine | Investigated for therapeutic effects | Neuroprotective and antimicrobial properties |

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The exact pathways and targets vary based on its application and the specific derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-3-cyclohexylbutanoic acid with structurally related compounds, emphasizing substituents, functional groups, and applications:

*Note: 4-Aminosalicylic acid’s CAS is inferred from ’s reference to "4-Amino-2-hydroxybenzoic acid → 4-Aminosalicylic acid."

Key Observations :

- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances hydrophobicity and steric hindrance, contrasting with the aromatic ring in 4-aminosalicylic acid, which improves π-π stacking but reduces solubility .

- Hydrogen Bonding: Compounds like 4-aminosalicylic acid and 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid exhibit additional hydroxyl groups, enabling stronger hydrogen-bond networks (e.g., graph set patterns in crystal lattices) .

- Salt Form: The hydrochloride salt of the target compound increases aqueous solubility compared to free acids like 4-aminosalicylic acid .

Physical Properties

- Melting Points: The hydrochloride salt of this compound lacks reported data, but related compounds like (S)-(-)-4-amino-2-hydroxybutyric acid melt at 200–203°C, while 3-amino-4-hydroxybenzoic acid melts at 208°C .

- Solubility : The benzyloxycarbonyl derivative (CAS 83349-20-6) is less water-soluble due to its aromatic protecting group, whereas the target compound’s ionic form enhances polar solvent compatibility .

Crystallographic and Hydrogen-Bonding Behavior

highlights that hydrogen-bonding networks dictate molecular aggregation and crystal packing. For example:

- 4-Aminosalicylic acid forms layered structures via -NH₂ and -OH interactions, critical for its stability as a pharmaceutical solid .

- The cyclohexyl group in the target compound likely disrupts dense hydrogen-bond networks, favoring hydrophobic interactions in crystal lattices .

Biological Activity

4-Amino-3-cyclohexylbutanoic acid (also referred to as cyclohexylbutanoic acid) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the beta carbon of a butanoic acid chain, along with an amino group at the alpha position. Its molecular formula is CHNO.

Key Features:

- Amino Group: Capable of forming hydrogen bonds with biological macromolecules.

- Cyclohexyl Group: Provides hydrophobic interactions, influencing enzyme and receptor activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulator of receptor activity, which can lead to various physiological effects.

- Enzyme Inhibition: The compound's structure allows it to interact with active sites of enzymes, potentially altering their catalytic efficiency.

- Receptor Binding: It may bind to neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.

1. Neurotransmission Modulation

Research indicates that compounds similar to this compound can affect neurotransmitter systems. For instance, in studies involving GABA (gamma-aminobutyric acid) analogs, related compounds showed significant modulation of GABAergic activity, which is crucial for maintaining neuronal excitability and preventing overactivity in the nervous system .

2. Antimicrobial Properties

Some studies have explored the antimicrobial potential of cyclohexyl derivatives. For example, derivatives have demonstrated inhibitory effects against various bacterial strains, suggesting that this compound might possess similar properties .

Case Studies

Case Study 1: Enzyme Interaction

A study investigated the interaction of cyclohexyl derivatives with α-glucosidase enzymes. Results indicated that these compounds could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in managing carbohydrate metabolism disorders.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.